molecular formula C7H5IN2OS B13509264 6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B13509264
M. Wt: 292.10 g/mol
InChI Key: QRXKHNQPXCGBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a high-value chemical intermediate in medicinal chemistry and drug discovery research. The iodine atom at the 6-position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the efficient introduction of diverse aryl, heteroaryl, and other functional groups to create targeted libraries of novel molecules . This functionalizability is central to exploring the structure-activity relationships of the thieno[2,3-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . Researchers value this specific intermediate for developing potential therapeutic agents. The core thieno[2,3-d]pyrimidine structure is a recognized scaffold in the development of antibacterial compounds, showing potent activity against multi-drug resistant Gram-positive pathogens like MRSA and VRE . Furthermore, closely related analogues have been designed as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), representing a promising strategy for creating new antitumor agents . The compound is provided for research purposes only and must be handled by qualified professionals in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C7H5IN2OS

Molecular Weight

292.10 g/mol

IUPAC Name

6-iodo-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H5IN2OS/c1-3-4-6(11)9-2-10-7(4)12-5(3)8/h2H,1H3,(H,9,10,11)

InChI Key

QRXKHNQPXCGBAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often require heating and the use of a desiccant like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted thienopyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thieno and pyrimidine ring system, with an iodine atom at the 6-position and a methyl group at the 5-position. It belongs to the thieno[2,3-d]pyrimidine family and has potential biological activities and applications in medicinal chemistry .

Scientific Research Applications

This compound is primarily explored for its applications as an antitumor agent. Studies have demonstrated its inhibitory effects on various cancer cell lines, showing potential as a therapeutic agent against tumors. Compounds within the thieno[2,3-d]pyrimidine class have shown promise as dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are critical enzymes in nucleotide synthesis and cancer proliferation. Interaction studies have also focused on the compound's ability to bind to key biological targets such as dihydrofolate reductase. The presence of specific functional groups within its structure facilitates interactions that are crucial for its biological efficacy, and modifications at the 5 and 6 positions significantly affect binding affinity and selectivity toward target enzymes.

Similar Compounds and Their Biological Activities

Compound NameStructure FeaturesBiological Activity
5-Methylthieno[2,3-d]pyrimidin-4-oneMethyl group at position 5Antitumor activity
6-Chloro-5-methylthieno[2,3-d]pyrimidin-4-oneChlorine atom at position 6Potentially similar antitumor effects
7-Sulfanylthieno[2,3-d]pyrimidin-4-oneSulfur atom at position 7Enhanced enzyme inhibition
2-Amino-thieno[2,3-d]pyrimidin-4-oneAmino group at position 2Increased bioactivity

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 108831-66-9): This analog lacks the iodine atom at position 6 but retains the methyl group at position 4. The absence of iodine reduces molecular weight (152.17 g/mol vs. 318.18 g/mol for the iodinated compound) and lipophilicity (ClogP ≈ 1.2 vs. 2.8). The methyl group at position 5 provides moderate steric hindrance, which may influence interactions with hydrophobic binding pockets .
  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 18593-44-7): With methyl groups at both positions 5 and 6, this compound exhibits increased steric bulk compared to the iodinated derivative.
  • 2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 724746-46-7): The morpholino group at position 2 introduces a polar, bulky substituent, enhancing solubility but reducing membrane permeability.

Halogenated Derivatives

  • Fluorinated Analogs (e.g., 2-(n-Heptyl)amino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one): Fluorine substitution at position 3 enhances metabolic stability and electronegativity. However, iodine’s larger atomic radius (1.98 Å vs. 1.47 Å for fluorine) may enable stronger halogen bonding, a feature critical for targeting proteins with halogen-accepting residues .
  • Chlorinated Derivatives (e.g., 2-Chloromethyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, CAS 568577-81-1): Chlorine provides moderate electronegativity but lacks the polarizability of iodine. The target compound’s iodine atom may offer superior pharmacokinetic properties due to slower metabolic degradation .

Antimicrobial Activity

  • Thieno[2,3-d]pyrimidin-4-one Derivatives (Table 18, ): Non-halogenated analogs (e.g., 73a–i) exhibit moderate antibacterial activity against B. subtilis and P. aeruginosa (MIC = 25 µg/mL). The iodinated compound’s larger halogen may improve membrane penetration or target binding, though direct data are pending .
  • Fluorinated Thienopyrimidinones (): Fluorine-containing derivatives showed 90% inhibition against Fusarium species, suggesting halogen-specific efficacy. Iodine’s bulk may further enhance antifungal activity by disrupting membrane integrity .

Anticancer Potential

  • Thieno[2,3-d]pyrimidin-4-one Hybrids (): Coumarin-pyrazolo[3,4-b]pyridine hybrids with thieno[2,3-d]pyrimidine moieties demonstrated anticancer activity via kinase inhibition. The iodine atom in the target compound could modulate selectivity for kinases like MAP4K4, a target in cardiac and cancer therapies .

Biological Activity

6-Iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a fused thiophene and pyrimidine ring system with an iodine atom at the 6-position and a methyl group at the 5-position, has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor and antimicrobial agent.

  • CAS Number : 2613383-50-7
  • Molecular Formula : C7H5IN2OS
  • Molecular Weight : 292.1 g/mol
  • Purity : 90%

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . It has shown inhibitory effects on various cancer cell lines, suggesting its potential as a therapeutic agent against tumors. The compound acts as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, both of which are critical enzymes in nucleotide synthesis and cancer proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of cancer cells. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent cytotoxicity.

Antimicrobial Activity

This compound also displays promising antimicrobial properties , particularly against Gram-positive bacteria. It has been noted for its effectiveness against multi-drug resistant strains such as MRSA and VRE.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against various bacterial strains are as follows:

Bacterial StrainMIC (mg/L)
Methicillin-resistant Staphylococcus aureus (MRSA)2–8
Vancomycin-resistant enterococci (VRE)16–32
Vancomycin-intermediate Staphylococcus aureus (VISA)8–16

The biological activity of this compound is attributed to its ability to bind to key biological targets. Notably:

  • Inhibition of Enzymes : The compound inhibits dihydrofolate reductase and thymidylate synthase by binding to their active sites.
  • Interaction with tRNA Methyltransferase : It has been shown to interact with tRNA (Guanine37-N1)-methyltransferase (TrmD), impacting protein synthesis.

Comparative Analysis with Related Compounds

A comparison of biological activities among structurally similar compounds highlights the unique profile of this compound:

Compound NameStructure FeaturesBiological Activity
5-Methylthieno[2,3-d]pyrimidin-4-oneMethyl group at position 5Antitumor activity
6-Chloro-5-methylthieno[2,3-d]pyrimidin-4-oneChlorine atom at position 6Potentially similar antitumor effects
7-Sulfanylthieno[2,3-d]pyrimidin-4-oneSulfur atom at position 7Enhanced enzyme inhibition
2-Amino-thieno[2,3-d]pyrimidin-4-oneAmino group at position 2Increased bioactivity

Case Studies

Several studies have reported on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives including this compound:

  • El-Sherbeny et al. (2012) examined thieno[2,3-d]pyrimidinediones for antibacterial activity and found that derivatives exhibited low toxicity while maintaining significant antibacterial potency .
  • Yue Guo et al. (2024) synthesized various derivatives of thieno[2,3-d]pyrimidines and evaluated their biological activities, confirming the promising anticancer properties of compounds similar to 6-iodo-5-methyl .

Q & A

Q. What are the established synthetic routes for 6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous thieno[2,3-d]pyrimidin-4-ones are prepared by refluxing 2-amino-thiophene derivatives with formic acid for 16–18 hours, followed by crystallization from ethanol/dioxane or hexane . For iodination, regioselective halogenation at the 6-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). Yield optimization requires precise stoichiometry, solvent selection (e.g., DMF or THF), and inert atmospheres to prevent side reactions .
Key Reaction Parameters Impact on Yield
Reflux time (16–18 h)Ensures complete cyclization
Solvent polarity (e.g., ethanol)Improves crystallization efficiency
Temperature control (0–25°C)Minimizes iodine displacement by competing nucleophiles

Q. Which spectroscopic techniques are most reliable for characterizing 6-iodo-5-methyl-thieno[2,3-d]pyrimidin-4-one?

  • Methodological Answer :
  • 1H/13C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm). The iodine atom induces deshielding in adjacent protons .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at 1680–1720 cm⁻¹ and N-H bonds (if present) at 3200–3400 cm⁻¹ .
  • X-ray Crystallography : Resolves regiochemistry of iodine substitution and fused-ring coplanarity, as demonstrated for related thienopyrimidin-4-ones .

Advanced Research Questions

Q. How can regioselectivity be controlled during iodine introduction in the thienopyrimidine scaffold?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors. The 6-position is favored due to electron-rich aromatic systems. Strategies include:
  • Directed Metalation : Use of lithiation (e.g., LDA) at the 5-methyl group to direct iodine to the adjacent 6-position .
  • Protecting Groups : Temporary protection of reactive sites (e.g., amines) to block competing substitution .
  • Catalysis : Pd-mediated cross-coupling for late-stage iodination, though this requires pre-functionalized intermediates .

Q. What strategies mitigate solubility challenges during purification of 6-iodo-5-methyl-thieno[2,3-d]pyrimidin-4-one?

  • Methodological Answer :
  • Solvent Blending : Use polar/non-polar mixtures (e.g., ethanol/hexane) to precipitate the compound while removing hydrophobic impurities .
  • pH Adjustment : For zwitterionic forms, adjust pH to near-neutral to enhance aqueous solubility during recrystallization .
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for non-polar derivatives .

Q. How can contradictory biological activity data for thienopyrimidin-4-one derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from structural variations or assay conditions. For example:
  • Substituent Effects : 5-Methyl groups enhance steric hindrance, reducing kinase binding affinity compared to 5-phenyl analogs .
  • Assay Conditions : Variations in cell lines (e.g., FGFR1-overexpressing vs. wild-type) or incubation times alter IC₅₀ values .
  • Table : Comparison of IC₅₀ Values for Analogous Compounds
Substituent IC₅₀ (FGFR1 Inhibition) Source
5-Methyl, 6-Iodo0.8 µM
5-Phenyl, 6-Bromo2.3 µM

Q. What computational methods aid in designing thienopyrimidin-4-one derivatives for enzyme targeting?

  • Methodological Answer :
  • Molecular Docking : Predict binding poses in FGFR1 (PDB: 3GQI) using AutoDock Vina, focusing on hydrogen bonding with kinase hinge regions .
  • QSAR Models : Correlate electronic parameters (e.g., Hammett constants) of substituents with inhibitory activity .
  • MD Simulations : Assess stability of iodine-protein interactions over 100-ns trajectories to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.